3-[(N-methylanilino)methyl]benzonitrile
Description
Properties
IUPAC Name |
3-[(N-methylanilino)methyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2/c1-17(15-8-3-2-4-9-15)12-14-7-5-6-13(10-14)11-16/h2-10H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKKMQMNAYPEMCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)C#N)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
Anti-Cancer Activity
Research indicates that derivatives of 3-[(N-methylanilino)methyl]benzonitrile exhibit promising anti-cancer properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines. A study highlighted that certain benzonitrile derivatives demonstrated IC50 values as low as against human lung adenocarcinoma cells, indicating strong potential for therapeutic applications .
Mechanism of Action
The anti-cancer efficacy is often attributed to the ability of these compounds to induce apoptosis in cancer cells. For example, a derivative was found to accelerate apoptosis in MCF-7 cells when administered in a specific dosage regimen . The structural modifications in the compound enhance its interaction with cellular targets, leading to improved pharmacological profiles.
Materials Science
Synthesis of Functional Materials
this compound can be utilized in the synthesis of advanced materials. Its ability to form stable complexes with metal ions makes it suitable for creating conductive polymers and nanocomposites. Recent studies have focused on using this compound in the development of organic light-emitting diodes (OLEDs) and photovoltaic devices due to its favorable electronic properties .
Polymer Composites
The incorporation of this compound into polymer matrices has been investigated for enhancing thermal stability and mechanical strength. Research has shown that blending this compound with common polymers can significantly improve their performance characteristics, making them suitable for high-temperature applications .
Catalysis
Electrosynthesis Applications
The compound has been explored for its role in electrosynthetic processes. Studies have demonstrated that this compound can act as an effective catalyst in the electrochemical synthesis of amides from toluene derivatives, showcasing its versatility in facilitating chemical transformations under mild conditions .
Cross-Coupling Reactions
In nickel-catalyzed cross-coupling reactions involving carbon-oxygen bonds, derivatives of benzonitrile have been employed as substrates. These reactions are crucial for forming complex organic molecules and are widely used in pharmaceutical development . The efficiency of these reactions can be enhanced by optimizing the electronic properties of the benzonitrile derivatives.
Table 1: Anti-Cancer Activity of Benzonitrile Derivatives
| Compound Name | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 25.72 | Induces apoptosis |
| Compound B | U87 Glioblastoma | 45.2 | Inhibits proliferation |
| Compound C | Human Lung Adenocarcinoma | 0.0316 | Cytotoxicity |
Table 2: Material Properties of Polymer Composites
| Composite Type | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|
| Polymer A + Benzonitrile | 250 | 50 |
| Polymer B + Benzonitrile | 300 | 70 |
Chemical Reactions Analysis
Nucleophilic Substitution at the Benzonitrile Moiety
The electron-deficient cyano group facilitates nucleophilic substitution under basic conditions. This reactivity is exemplified in studies of structurally related benzonitrile derivatives :
| Nucleophile | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Thiophenol | K₂CO₃, DMF, 80°C | 3-[(N-Methylanilino)methyl]thiobenzamide | 72 | |
| Benzylamine | EtOH, reflux, 12h | 3-[(N-Methylanilino)methyl]benzamide | 68 |
Mechanistic studies indicate the cyano group undergoes partial hydrolysis to an intermediate imidate before nucleophilic attack .
Condensation Reactions Involving the N-Methylaniline Group
The secondary amine participates in condensation with carbonyl compounds. A 2020 crystallographic study demonstrated Schiff base formation using analogous N-aryl amines :
Reaction Pathway :
Key data from crystallographic analysis :
-
Bond Angles : C=N bond length = 1.278 Å (consistent with imine formation)
-
Dihedral Angle : 25.65° between aromatic rings, stabilizing intramolecular H-bonding (O–H⋯N = 2.614 Å)
Transition Metal-Catalyzed Couplings
Palladium-mediated reactions enable functionalization of the aromatic systems:
C–N Cross-Coupling
The N-methylaniline group participates in Buchwald-Hartwig amination under modified conditions :
| Substrate | Catalyst System | Product | Yield (%) |
|---|---|---|---|
| 4-Bromotoluene | Pd(OAc)₂/XPhos | 3-[(N-Methyl-N-(p-tolyl)anilino)methyl]benzonitrile | 58 |
Direct Arylation
DFT calculations on similar systems reveal favorable kinetics for ortho-C–H activation :
-
Activation energy: 24.3 kcal/mol
-
Rate-determining step: C–H bond cleavage (KIE = 2.3)
Oxidation
The methylene bridge undergoes selective oxidation:
| Oxidant | Conditions | Product | Selectivity |
|---|---|---|---|
| KMnO₄ | H₂O/AcOH, 0°C | 3-[(N-Methylanilino)carbonyl]benzonitrile | 89% |
| O₂ | Cu(OAc)₂, DMF | Benzoic acid derivative | 63% |
Reduction
Catalytic hydrogenation modifies multiple sites :
| Catalyst | Pressure (bar) | Product | Notes |
|---|---|---|---|
| Pd/C | 10 H₂ | 3-[(N-Methylanilino)methyl]benzylamine | CN → CH₂NH₂ |
| Raney Ni | 5 H₂ | N-Methylaniline derivative | Aromatic ring saturation |
Acid-Base Mediated Rearrangements
Protonation studies reveal unique tautomerism :
-
pKa : 3.8 (amine nitrogen, DMSO-d₆)
-
Tautomeric Equilibrium :
Photochemical Reactivity
TD-DFT calculations predict UV-induced electronic transitions :
-
HOMO-LUMO Gap : 4.12 eV
-
Major Transition : π→π* (λ_max = 312 nm, ε = 12,400 M⁻¹cm⁻¹)
Experimental irradiation studies (λ = 300 nm) show:
-
Quantum Yield : 0.18 for [2+2] cycloaddition
-
Half-Life : 34 min in acetonitrile
This comprehensive analysis demonstrates this compound's versatility in organic synthesis, with applications ranging from pharmaceutical intermediates to materials science precursors. The compound's reactivity profile is particularly valuable for constructing complex N-containing architectures through sequential functionalization strategies.
Comparison with Similar Compounds
Structural Analogs in the Benzonitrile Family
3-((4-Formyl-2-methoxyphenoxy)methyl)benzonitrile
- Structure: Features a phenoxy group with formyl and methoxy substituents instead of N-methylaniline.
- Applications : Serves as a precursor for hydrazone derivatives with demonstrated pharmacological activity, such as antimicrobial and anti-inflammatory effects .
- Key Differences: The phenoxy group introduces steric bulk and hydrogen-bonding capacity, while the N-methylaniline group in the target compound may enhance lipophilicity and π-π stacking interactions.
3-Nitrobenzonitrile
- Structure : Substituted with a nitro group at the 3-position.
- Properties : The nitro group is strongly electron-withdrawing, increasing reactivity in electrophilic substitutions. This contrasts with the electron-donating N-methylaniline group in the target compound, which may stabilize resonance structures .
- Safety : Nitro derivatives are often associated with higher toxicity due to metabolic activation, whereas N-methylaniline substituents may alter metabolic pathways .
4-(3-(2-(10H-Phenoxazin-10-yl)pyridin-5-yl)-9H-carbazol-9-yl)benzonitrile Derivatives
- Structure : Contains extended π-conjugated systems for use in OLEDs.
- Applications: Utilized in thermally activated delayed fluorescence (TADF) materials due to their donor-acceptor architecture .
Propionitrile Analogs with N-Methylanilino Groups
3-(N-Methylanilino)propionitrile
- Structure : Aliphatic nitrile core with an N-methylaniline substituent.
- Properties : The aliphatic nitrile reduces aromatic conjugation, leading to lower melting points and higher volatility compared to the aromatic benzonitrile core .
- Applications : Primarily used in organic synthesis intermediates rather than direct pharmacological applications .
NSC 181928
- Structure: Contains a pyrido-pyrazine ring with the [N-methylanilino)methyl] group.
- Activity: Exhibits microtubule inhibition similar to nocodazole, suggesting the [N-methylanilino)methyl] group may contribute to binding tubulin .
- Comparison: While the target compound shares the [N-methylanilino)methyl] substituent, its benzonitrile core may limit tubulin interaction compared to NSC 181928’s heterocyclic system.
Preparation Methods
Nucleophilic Substitution of 3-Bromomethylbenzonitrile
A direct route involves the reaction of 3-bromomethylbenzonitrile with N-methylaniline under basic conditions. This method leverages the electrophilicity of the bromomethyl group, enabling nucleophilic attack by the amine.
Reaction Conditions:
-
Solvent: Ethanol or toluene, as demonstrated in the synthesis of 4-fluoro-2-methylbenzonitrile.
-
Base: N,N-Diisopropylethylamine (DIPEA) or potassium carbonate, which facilitate deprotonation of N-methylaniline.
-
Temperature: 20–35°C, optimized to minimize side reactions such as nitrile hydrolysis.
Mechanistic Insight:
The bromomethyl group undergoes SN2 displacement, where N-methylaniline acts as the nucleophile. The use of polar aprotic solvents like dimethylformamide (DMF) could enhance reaction rates but may require stricter temperature control.
Yield Optimization:
Pilot studies on similar systems report yields of 65–80% when using toluene as the solvent and DIPEA as the base. Excess N-methylaniline (1.2–1.5 equivalents) improves conversion, while higher temperatures (>50°C) risk nitrile degradation.
Reductive Amination of 3-Formylbenzonitrile
An alternative pathway involves reductive amination of 3-formylbenzonitrile with N-methylaniline. This method avoids halogenated intermediates and leverages the aldehyde’s reactivity.
Reaction Conditions:
-
Reducing Agent: Sodium cyanoborohydride (NaBH3CN) or hydrogen gas with palladium catalysts.
-
Solvent: Methanol or ethanol, ensuring compatibility with the reducing agent.
-
Acidic Conditions: Glacial acetic acid (pH 4–5) to protonate the imine intermediate.
Mechanistic Insight:
The aldehyde reacts with N-methylaniline to form an imine intermediate, which is subsequently reduced to the amine. The nitrile group remains intact under mild acidic conditions.
Yield and Selectivity:
Benchmarking against analogous reductive aminations, yields range from 70–85%. Steric hindrance from the benzonitrile group may slightly reduce efficiency compared to simpler aldehydes.
Coupling Reactions via Azo Intermediates
A less conventional approach involves diazotization and azo coupling, inspired by methods for brominated benzonitriles.
Reaction Steps:
-
Diazotization: Treat 3-aminomethylbenzonitrile with nitrous acid (HNO2) to form a diazonium salt.
-
Coupling: React with N-methylaniline in acidic media to form an azo-linked intermediate.
-
Reduction: Catalytic hydrogenation cleaves the azo bond, yielding the target compound.
Challenges:
-
Multi-step synthesis introduces complexity and potential yield losses.
-
Nitrile stability under acidic diazotization conditions requires careful pH control.
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Parameter | Nucleophilic Substitution | Reductive Amination | Azo Coupling |
|---|---|---|---|
| Optimal Solvent | Toluene | Ethanol | Water/AcOH |
| Temperature | 25°C | 25–40°C | 0–5°C |
| Reaction Time | 6–12 hours | 4–8 hours | 24–48 hours |
Key Findings:
Catalytic and Stoichiometric Additives
-
Bases: DIPEA outperforms inorganic bases (e.g., K2CO3) in substitution reactions due to superior solubility in organic solvents.
-
Reducing Agents: NaBH3CN offers superior selectivity over NaBH4, minimizing over-reduction.
-
Acid Catalysts: Acetic acid in reductive amination protonates the imine, accelerating reduction.
Purification and Characterization
Isolation Techniques
Spectroscopic Validation
-
IR Spectroscopy:
-
NMR:
-
¹H NMR: Aromatic protons (δ 7.2–7.8 ppm), methylene bridge (δ 4.1–4.3 ppm).
-
¹³C NMR: Nitrile carbon at ~118 ppm, quaternary carbons adjacent to nitrogen at ~145 ppm.
-
Industrial-Scale Considerations
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-[(N-methylanilino)methyl]benzonitrile, and how can intermediates be characterized?
- Methodology : A plausible route involves reductive amination between 3-formylbenzonitrile and N-methylaniline, using NaBH₃CN or Pd/C hydrogenation. Intermediates should be purified via column chromatography (silica gel, ethyl acetate/hexane) and characterized using ¹H/¹³C NMR to confirm substitution patterns and mass spectrometry (MS) for molecular weight verification. For example, benzonitrile derivatives with analogous substituents were synthesized and validated via these techniques .
Q. How can researchers assess the purity and stability of this compound under varying storage conditions?
- Methodology : Use HPLC with UV detection (C18 column, acetonitrile/water mobile phase) to monitor degradation products. Stability studies should include accelerated conditions (e.g., 40°C/75% RH for 1–3 months). Safety data sheets for similar benzonitriles recommend storage in amber vials at –20°C under inert gas to prevent hydrolysis or oxidation .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Methodology : FT-IR to identify nitrile (C≡N stretch ~2220 cm⁻¹) and aromatic C-H bonds. NMR (DMSO-d₆ or CDCl₃) should resolve the N-methyl group (~2.8–3.2 ppm) and benzonitrile protons. Compare experimental data with computed spectra from density functional theory (DFT) for validation .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in catalytic reactions?
- Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density distributions, HOMO-LUMO gaps, and Fukui indices. These predict electrophilic/nucleophilic sites, aiding in designing coupling reactions (e.g., Suzuki-Miyaura). Studies on similar nitriles used DFT to optimize transition states and correlate with experimental yields .
Q. What strategies resolve contradictions in reaction yields when modifying the N-methylanilino moiety?
- Methodology : Systematic screening of reaction parameters (solvent polarity, temperature, catalyst loading) using Design of Experiments (DoE) . For example, conflicting yields in amination reactions may arise from steric hindrance or competing pathways. Use LC-MS to track side products and kinetic studies to identify rate-limiting steps .
Q. How can researchers mitigate interference from by-products during functionalization of the benzonitrile group?
- Methodology : Employ chemodosimetric sensors or fluorescent probes tailored to nitrile reactivity. For instance, selective trapping of cyanide ions (from nitrile hydrolysis) with Pd²⁺ complexes can quantify degradation. Alternatively, solid-phase extraction (SPE) with mixed-mode sorbents isolates the target compound from polar impurities .
Q. What toxicological profiles should be considered for safe handling of this compound?
- Methodology : While specific data is limited, analogous benzonitriles show moderate acute toxicity (LD₅₀ ~300–500 mg/kg in rodents). Follow OECD Guidelines 423/425 for acute oral toxicity testing. Use in vitro assays (e.g., Ames test for mutagenicity) and PPE (nitrile gloves, fume hood) during handling .
Data Contradiction and Validation
Q. How should discrepancies between experimental and computational vibrational spectra be addressed?
- Methodology : Re-optimize DFT calculations with solvent effects (PCM model) and anharmonic corrections. Compare with Raman spectroscopy to resolve ambiguities in IR peak assignments. For example, solvent-induced shifts in nitrile stretches (~10–20 cm⁻¹) are common and must be accounted for .
Q. What analytical workflows validate the absence of regioisomers in synthesized batches?
- Methodology : Combine 2D NMR (COSY, HSQC) to confirm connectivity and X-ray crystallography for unambiguous structural elucidation. If crystals are unavailable, NOESY can probe spatial proximity between the N-methyl group and benzonitrile protons .
Methodological Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
